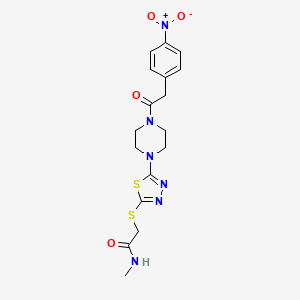

N-methyl-2-((5-(4-(2-(4-nitrophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[[5-[4-[2-(4-nitrophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S2/c1-18-14(24)11-28-17-20-19-16(29-17)22-8-6-21(7-9-22)15(25)10-12-2-4-13(5-3-12)23(26)27/h2-5H,6-11H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZMDFSVIBCZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also influence a range of biochemical pathways.

Result of Action

It is known that similar compounds have shown various biological activities, suggesting that this compound may also have diverse molecular and cellular effects.

Biological Activity

N-methyl-2-((5-(4-(2-(4-nitrophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound features several significant functional groups:

- Piperazine ring : Known for diverse pharmacological effects.

- Thiadiazole ring : Associated with antimicrobial and anticancer properties.

- Thioamide moiety : Enhances reactivity and potential bioactivity.

The molecular formula and structure suggest that this compound may possess unique chemical properties due to its aromatic nature, which can enhance stability and reactivity.

Biological Activities

Research indicates that derivatives of thiadiazole, such as this compound, exhibit significant biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacteria and fungi. For instance, compounds containing the thiadiazole ring demonstrated effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Studies have reported that similar thiadiazole derivatives can decrease the viability of cancer cells in vitro. For example, certain derivatives have shown reduced growth in breast cancer xenografts .

- Other Biological Effects : Thiadiazole derivatives are also linked to analgesic, anti-inflammatory, and anxiolytic effects .

Synthesis

The synthesis of this compound requires careful control of reaction conditions to achieve high yields and purity. Various synthetic approaches have been documented for creating this compound, often involving multi-step processes that incorporate the desired functional groups efficiently.

Table 1: Comparative Biological Activity of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Contains thiadiazole ring | Antimicrobial and anticancer properties |

| Piperazine Derivatives | Includes piperazine ring | Diverse pharmacological effects |

| Nitrophenyl Acetamides | Contains nitrophenyl group | Potential anticancer activity |

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- Molecular docking : To predict binding affinities and interactions with target proteins.

- In vitro assays : To evaluate biological activity against specific cell lines.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology with several 1,3,4-thiadiazole derivatives reported in the literature. Key analogs and their properties are summarized below:

Table 1: Comparative Physicochemical and Structural Data

Key Observations:

- Piperazine Substituents: The target compound’s 4-nitrophenylacetyl-piperazine group distinguishes it from analogs with simpler aryl (e.g., phenyl, tolyl) or alkoxy substitutions .

- Thioacetamide Linkage : Unlike compounds like 4c–4d , which lack sulfur-based linkages, the target’s thioacetamide bridge could improve membrane permeability and metabolic stability .

Mechanistic and Pharmacological Comparisons

Akt Inhibition and Apoptosis Induction

Compounds 3 and 8 () demonstrate that nitro-substituted thiadiazoles induce apoptosis in C6 glioma cells via Akt pathway suppression. Molecular docking studies reveal that π-π interactions between the nitro group and Akt’s hydrophobic pockets, along with hydrogen bonding to Thr211 and Lys179 residues, drive inhibition . The target compound’s 4-nitrophenylacetyl group may similarly engage Akt, though its methyl group could modulate steric interactions.

Antiproliferative Activity

Thiadiazole-quinazoline hybrids like 15o () exhibit broad-spectrum antitumor activity (IC₅₀: 1.96 µM against PC-3 cells), attributed to dual targeting of EGFR and microtubule dynamics. In contrast, piperazine-thiadiazole derivatives (e.g., 4c–4d ) lack detailed mechanistic data but show moderate activity in preliminary screens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-methyl-2-((5-(4-(2-(4-nitrophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves cyclocondensation of thioamide intermediates with heterocyclic precursors. For example, thiadiazole-thioacetamide derivatives are synthesized by reacting isothiocyanates with hydrazides in ethanol, followed by acid-catalyzed cyclization (e.g., concentrated H₂SO₄ at 293–298 K for 24 hours) . Key steps include optimizing reactant ratios (e.g., 20 mmol each of isothiocyanate and benzohydrazide) and monitoring reaction progress via TLC (chloroform:acetone, 3:1) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is critical for confirming bond angles, torsion angles, and intermolecular interactions (e.g., head-to-tail hydrogen bonding between carbonyl oxygen and methyl hydrogens) . Complementary techniques include:

- IR spectroscopy : Identifies functional groups (e.g., νmax at 1670–1649 cm⁻¹ for C=O stretching) .

- ¹H NMR : Assigns proton environments (e.g., δ = 1.91 ppm for CH₃ in acetamide) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z = 384 [M+H]⁺ for related thioacetamides) .

Q. What are the primary biological targets or activities associated with this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related N-substituted acetamides with thiadiazole and piperazine moieties exhibit antimicrobial and anticancer activities. For example, analogs with 4-nitrophenyl groups show enhanced lipophilicity, improving membrane penetration in in vitro assays . Target identification often involves enzyme inhibition studies (e.g., lipoxygenase or kinase assays) and computational docking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or intermediate stability during synthesis?

- Methodological Answer : Contradictions arise from variable intermediates (e.g., co-crystals of acetamide and thioacetamide derivatives in heterocyclization reactions). Strategies include:

- Controlled heating : Adjusting duration (e.g., 24 hours vs. shorter periods) to stabilize intermediates .

- Solvent optimization : Using ethanol or acetic acid to improve crystallinity .

- Spectroscopic monitoring : Tracking real-time changes via IR or NMR to identify side reactions .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking : Screen against protein databases (e.g., PDBe) using software like AutoDock Vina to prioritize biological targets .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., with kinases or GPCRs) over 100-ns trajectories .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, solvent). Mitigation involves:

- Standardized protocols : Use common cell lines (e.g., HEK293 or MCF-7) and controls .

- SAR studies : Systematically modify substituents (e.g., replacing 4-nitrophenyl with fluorophenyl) to isolate activity contributors .

- Meta-analysis : Compare IC₅₀ values from peer-reviewed studies to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.